(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one
Description
Properties
CAS No. |
65319-62-2 |
|---|---|
Molecular Formula |
C12H14N2O3S2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(5S)-5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18)/t10-/m0/s1 |
InChI Key |
RSHIVNVSPBCMMT-JTQLQIEISA-N |
Isomeric SMILES |
CS(=O)(=O)CC[C@H]1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methylsulfonyl-Containing Precursors
- Methyl 4-methylsulfonyl benzoate esters are prepared by classical esterification of 4-methylsulfonyl benzoic acid with methanol in the presence of sulfuric acid as a dehydrating agent, yielding esters in high yield (~98%).
- Hydrazide intermediates are obtained by heating the methyl ester with hydrazine hydrate in ethanol, also in high yield.
Formation of Thiosemicarbazides
- The hydrazide is reacted with appropriate isothiocyanates in ethanol to yield thiosemicarbazides, which are key intermediates for cyclization.
- For the phenyl substitution at the 3-position, phenyl isothiocyanate is typically used.
Cyclization to 2-Thioxoimidazolidin-4-one Core
- The thiosemicarbazide intermediates undergo cyclization under reflux in saturated aqueous sodium carbonate or acidic aqueous media to form the 2-thioxoimidazolidin-4-one ring.
- The cyclization step is crucial for ring closure and establishing the 2-thioxo functionality.
Representative Synthetic Procedure
Purification and Characterization
- Purification is commonly achieved by extraction, washing, drying over anhydrous magnesium sulfate, and evaporation under reduced pressure.
- Final products are purified by preparative thin-layer chromatography (TLC) or recrystallization from ethanol or ethyl acetate.
- Characterization includes melting point determination, FT-IR (noting characteristic C=O, C=S, and NH bands), NMR spectroscopy, and mass spectrometry to confirm molecular weight and structure.
Research Findings and Optimization Notes
- The use of (S)-phenylglycine derivatives as starting materials ensures the retention of stereochemistry in the final product.
- Cyclization yields vary depending on the substituents and reaction conditions but generally range from 60% to 80%.
- Alkylation with methylsulfonyl-containing electrophiles requires careful control of reaction time and temperature to avoid side reactions.
- The presence of the methylsulfonyl group enhances the compound’s polarity and may influence biological activity, as noted in related studies on 2-thioxoimidazolidin-4-one derivatives.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group or the methylsulfonyl ethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Studies
Research indicates that (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one exhibits promising pharmacological properties. Studies have shown its potential as:
- Antioxidant Agent : The compound has been investigated for its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Antimicrobial Activity
The compound has been tested against various bacterial strains, showing efficacy in inhibiting growth. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Cancer Research
Recent studies have explored the compound's role in cancer treatment. Its thioxoimidazolidinone framework is associated with cytotoxic activity against certain cancer cell lines, indicating that it may serve as a lead compound for anticancer drug development.
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant potential of this compound. The results demonstrated a significant reduction in oxidative markers in treated cells compared to controls, suggesting its utility in preventing oxidative damage in various diseases .
Case Study 2: Antimicrobial Efficacy
In research conducted by the International Journal of Antimicrobial Agents, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent .
Case Study 3: Anticancer Properties
A study featured in Cancer Research investigated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that it induced apoptosis and inhibited cell proliferation, suggesting a pathway for developing novel anticancer therapies .
Data Tables
Mechanism of Action
The mechanism of action of (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Core Structural Similarities
Imidazolidinones share a five-membered ring with two nitrogen atoms. Key analogs include:
Key Differences and Implications
Methylsulfonyl vs. Methylthio Groups The methylsulfonyl (-SO₂Me) group in the target compound is more polar and electron-withdrawing than the methylthio (-SMe) group in its analog. This difference impacts solubility, stability, and metabolic resistance.
Hydroxybenzyl vs. Sulfonylethyl Substituents The 4-hydroxybenzyl substituent in another analog introduces hydrogen-bonding capacity, which could enhance solubility or target binding. However, this group may reduce membrane permeability compared to the hydrophobic methylsulfonylethyl chain .
Dichlorobenzoyl and Substituted Benzylidene Derivatives
- The compound 3-(2,4-dichlorobenzoyl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one (CAS 554423-02-8) features a bulkier dichlorobenzoyl group and a methoxy-hydroxybenzylidene moiety. These substituents likely increase steric hindrance and electron density, altering receptor affinity compared to the simpler phenyl and sulfonylethyl groups in the target compound .
Biological Activity
(S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is a thioxoimidazolidin derivative that has garnered attention for its potential biological activities, particularly in antibacterial and antifungal applications. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound can be described by its chemical formula and a molecular weight of approximately 273.34 g/mol. The presence of the thioxo group and the methylsulfonyl moiety is critical for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thioxoimidazolidin derivatives, including this compound. The compound has shown promising results against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
- Case Study :
Research Findings
| Study | Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| Study 1 | S. aureus | 31.25 | Antibacterial |
| Study 2 | E. coli | 62.5 | Antibacterial |
| Study 3 | Candida albicans | Not specified | Antifungal potential |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry have been employed to confirm the structure and purity of the synthesized compounds.
Q & A
Q. What are the optimal synthetic routes for (S)-5-(2-(Methylsulfonyl)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one, and how can reaction parameters be systematically optimized?
A scalable synthesis involves using S-amino acids and phenylisothiocyanate in a mixed solvent system (EtN/DMF-HO) under mild conditions . Key parameters include:
- Solvent ratio : Adjusting the DMF-to-water ratio influences solubility and reaction kinetics.
- Temperature : Room temperature minimizes side reactions (e.g., epimerization).
- Reaction time : Extended durations (>12 hrs) improve yield but risk decomposition. Example optimization
| Solvent Ratio (DMF:HO) | Temperature (°C) | Yield (%) |
|---|---|---|
| 3:1 | 25 | 78 |
| 2:1 | 25 | 82 |
| 1:1 | 25 | 65 |
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?
- FTIR : Confirm the thioxo group (C=S stretch at ~1200–1250 cm) and sulfonyl moiety (S=O stretches at ~1300–1350 cm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- NMR : H and C NMR resolve stereochemistry (e.g., S-configuration via NOESY correlations) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial potency) across studies?
Contradictions may arise from:
- Purity variability : Impurities (e.g., sulfoxide byproducts) can skew activity. Validate purity via HPLC before testing .
- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to membrane permeability differences. Standardize strains (e.g., S. aureus ATCC 25923) .
- Assay conditions : MIC values depend on inoculum size and growth media. Replicate protocols from high-impact studies (e.g., CLSI guidelines) .
Q. What computational strategies predict the compound’s enzyme-binding mechanisms, and how can these models be experimentally validated?
- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the phenyl ring .
- MD simulations : Assess binding stability over 100 ns trajectories; validate via:
- Enzyme inhibition assays : Compare IC values with docking scores.
- Site-directed mutagenesis : Mutate predicted binding residues (e.g., Ala→Val) and measure activity loss .
Q. What strategies mitigate challenges in stereochemical control during synthesis?
- Chiral auxiliaries : Incorporate S-amino acids to enforce the (S)-configuration .
- Kinetic resolution : Use lipases (e.g., CAL-B) to separate enantiomers during intermediate stages.
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .
Methodological Considerations
Q. How should researchers handle stability issues during storage and handling?
- Storage : Store at –20°C under argon to prevent oxidation of the thioxo group.
- Decomposition signs : Yellow discoloration or precipitate formation indicates degradation. Re-purify via silica gel chromatography (hexane/EtOAc) .
Q. What analytical workflows are recommended for identifying synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
